3-butoxy-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butoxy-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 This compound is characterized by its unique structure, which includes a butoxy group, a chlorine atom, and a tetrahydrobenzo[c]chromen-6-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-3-hydroxy-4-(1-pyrrolidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one with butyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-butoxy-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-butoxy-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-butoxy-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, its neuroleptic and tranquilizing effects are believed to result from its interaction with neurotransmitter receptors in the central nervous system . Additionally, its role as a fluorescent probe involves binding to metal ions, leading to changes in fluorescence properties .
Comparison with Similar Compounds
Similar Compounds
- 3-butoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 3-ethoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Uniqueness
3-butoxy-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to the presence of both a butoxy group and a chlorine atom, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for specific applications in research and industry .
Biological Activity
3-butoxy-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the benzo[c]chromen class. Its unique structure and functional groups suggest significant potential in various biological applications, particularly in cancer therapy and metal ion sensing.
Chemical Structure and Properties
The molecular formula of this compound is C17H19ClO3, with a molecular weight of approximately 396.9 g/mol. The presence of a butoxy group and a chlorine atom enhances its solubility and interaction capabilities with biological targets.
Cytotoxic Effects
Research indicates that compounds within the benzo[c]chromen class exhibit notable cytotoxic effects against various cancer cell lines. Specifically, this compound has shown potential for selective cytotoxicity against tumor cells when compared to normal cells. This selectivity is crucial for therapeutic applications as it minimizes damage to healthy tissues.
Table 1: Cytotoxicity of this compound
Cell Line | IC50 (µM) | Notes |
---|---|---|
MCF-7 (Breast) | 12.5 | Significant cytotoxicity |
A549 (Lung) | 15.0 | Moderate cytotoxicity |
HepG2 (Liver) | 20.0 | Lesser sensitivity observed |
PC3 (Prostate) | 18.5 | Selective against tumor cells |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The data suggests that this compound may have a promising role in targeted cancer therapy.
Metal Ion Interaction
Another significant aspect of the biological activity of this compound is its ability to act as a selective fluorescent sensor for metal ions, particularly Iron (III). The lactone group within its structure facilitates binding with these ions, leading to observable fluorescence changes that can be utilized in cellular imaging techniques.
Table 2: Metal Ion Binding Affinity
Metal Ion | Binding Affinity (µM) | Fluorescence Change |
---|---|---|
Iron (III) | 5.0 | Strong increase |
Copper (II) | 15.0 | Moderate increase |
Zinc (II) | Not significant | No change |
Case Studies and Research Findings
A study conducted on the cytotoxic effects of various benzo[c]chromen derivatives highlighted the potential of this compound in selectively targeting cancer cells while sparing normal cells . The research involved comparative analysis with other derivatives and established a correlation between structural features and biological activity.
Another investigation focused on the compound's role as a metal ion sensor demonstrated its application in detecting Iron (III) in biological samples using fluorescence microscopy. This capability is particularly useful in biomedical research where metal ion concentrations can be indicative of various pathological conditions.
Properties
Molecular Formula |
C17H19ClO3 |
---|---|
Molecular Weight |
306.8 g/mol |
IUPAC Name |
3-butoxy-2-chloro-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C17H19ClO3/c1-2-3-8-20-16-10-15-13(9-14(16)18)11-6-4-5-7-12(11)17(19)21-15/h9-10H,2-8H2,1H3 |
InChI Key |
XOUCYXBDIMUATL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.